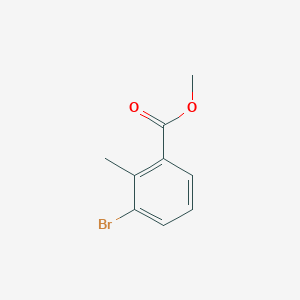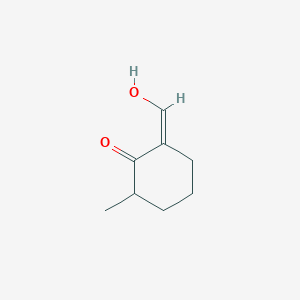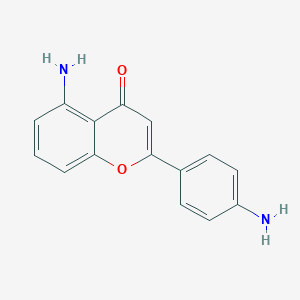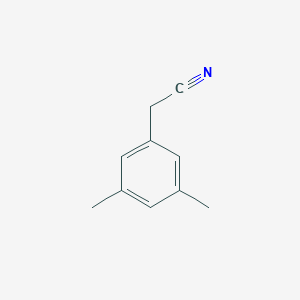
(6-phenylpyridin-3-yl)boronic Acid
Overview
Description
(6-Phenylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a boronic acid derivative that features a phenyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety.
Mechanism of Action
Target of Action
(6-Phenylpyridin-3-yl)boronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes are often involved in various biochemical pathways, including proteolysis and signal transduction. The boronic acid moiety interacts with the serine residue, forming a reversible covalent bond, which inhibits the enzyme’s activity .
Mode of Action
The compound interacts with its target enzymes by forming a boronate ester with the hydroxyl group of the serine residue. This interaction is reversible and can inhibit the enzyme’s catalytic activity. The inhibition occurs because the formation of the boronate ester prevents the serine residue from participating in its usual catalytic functions .
Biochemical Pathways
By inhibiting serine proteases, this compound affects pathways involved in protein degradation and signal transduction. This can lead to downstream effects such as altered cellular signaling, reduced protein turnover, and potential impacts on cell growth and apoptosis .
Result of Action
At the molecular level, the inhibition of serine proteases by this compound leads to a decrease in proteolytic activity. This can result in reduced degradation of proteins, which may affect various cellular processes. At the cellular level, this inhibition can lead to changes in cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the formation of the boronate ester is pH-dependent, with optimal activity observed at neutral to slightly basic pH levels. High temperatures can lead to the degradation of the compound, reducing its efficacy. Additionally, the presence of competing nucleophiles can affect the stability and activity of the boronate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-phenylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound in the presence of a base. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate, in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Phenylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(6-Phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the pyridine ring.
Pyridinylboronic Acids: Compounds with a pyridine ring attached to the boronic acid group but without the phenyl group.
Uniqueness: (6-Phenylpyridin-3-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
(6-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUPVXOENTCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376384 | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155079-10-0 | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Phenylpyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















